molecular formula C21H23N5O B11249797 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide

Cat. No.: B11249797
M. Wt: 361.4 g/mol
InChI Key: HXQMTNYIGPCTFH-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting ethylamine with 2,4,6-trichloropyrimidine under controlled conditions to introduce the ethylamino group at the 4-position.

    Amination Reaction: The intermediate product is then subjected to an amination reaction with 4-aminophenylamine to form the desired pyrimidine derivative.

    Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study cellular processes and interactions. Its ability to interact with specific proteins or enzymes makes it valuable for biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide
  • N-(4-{[4-(propylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide
  • N-(4-{[4-(butylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide

Uniqueness

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide is unique due to its specific ethylamino substitution on the pyrimidine ring. This substitution can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different alkyl substitutions.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H23N5O/c1-4-22-19-13-15(3)23-21(26-19)25-17-11-9-16(10-12-17)24-20(27)18-8-6-5-7-14(18)2/h5-13H,4H2,1-3H3,(H,24,27)(H2,22,23,25,26)

InChI Key

HXQMTNYIGPCTFH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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